molecular formula C20H23N5O2S B12388918 DC-BPi-11

DC-BPi-11

Cat. No.: B12388918
M. Wt: 397.5 g/mol
InChI Key: PNAZPTARVAORJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-BPi-11 is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF). It exhibits significant anti-proliferative effects against leukemia cells with an IC50 value of 698 nanomolar . This compound is primarily used in scientific research for its ability to inhibit BPTF, a protein involved in the regulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC-BPi-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

DC-BPi-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

DC-BPi-11 has a wide range of scientific research applications, including:

Mechanism of Action

DC-BPi-11 exerts its effects by inhibiting the bromodomain PHD finger transcription factor (BPTF). BPTF is involved in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone proteins. By inhibiting BPTF, this compound disrupts this interaction, leading to changes in gene expression and inhibition of cell proliferation .

Comparison with Similar Compounds

DC-BPi-11 is unique in its high affinity and selectivity for BPTF compared to other bromodomain inhibitors. Similar compounds include:

This compound stands out due to its higher selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine

InChI

InChI=1S/C20H23N5O2S/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23)

InChI Key

PNAZPTARVAORJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.